2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one

Catalog No.
S14724597
CAS No.
847870-59-1
M.F
C8H14O2S
M. Wt
174.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one

CAS Number

847870-59-1

Product Name

2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one

IUPAC Name

2-tert-butyl-4-methyl-1,3-oxathiolan-5-one

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

InChI

InChI=1S/C8H14O2S/c1-5-6(9)10-7(11-5)8(2,3)4/h5,7H,1-4H3

InChI Key

BBCNMYQDVCRBRW-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)OC(S1)C(C)(C)C

2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one is a sulfur-containing heterocyclic compound characterized by its unique oxathiolane structure. The compound has a molecular formula of C₈H₁₄O₂S and a molecular weight of approximately 174.26 g/mol. Its structure features a five-membered ring containing both oxygen and sulfur atoms, which contributes to its chemical reactivity and biological properties. The compound is known for its potential applications in organic synthesis and pharmaceuticals, particularly due to its ability to serve as a precursor in various

The chemical reactivity of 2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one can be attributed to the presence of the oxathiolane ring. It can undergo various transformations, such as:

  • Nucleophilic substitutions: The sulfur atom can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Ring-opening reactions: Under certain conditions, the oxathiolane ring can be opened to yield linear products, which can further react to form more complex molecules.
  • Oxidation reactions: The compound may also be oxidized to form sulfoxides or sulfones, depending on the reagents used.

These reactions make it a valuable intermediate in synthetic organic chemistry.

The synthesis of 2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one can be achieved through several methods:

  • Enzymatic synthesis: Utilizing lipases or other enzymes can facilitate the formation of this compound through dynamic kinetic resolution processes, allowing for asymmetric synthesis with high enantioselectivity .
  • Chemical synthesis: Traditional synthetic routes might involve the reaction of appropriate precursors under acidic or basic conditions to form the oxathiolane ring.
  • Cyclic reactions: The formation of the oxathiolane ring can also be achieved through cyclization reactions involving thiols and carbonyl compounds.

These methods highlight the versatility in synthesizing this compound for various applications.

2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one has several potential applications:

  • Pharmaceutical intermediates: Its structure allows it to serve as a building block in the synthesis of more complex pharmaceutical agents.
  • Organic synthesis: The compound can be utilized in various organic reactions due to its reactivity, making it valuable in synthetic chemistry.

These applications underscore its significance in both industrial and research settings.

Interaction studies involving 2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one are crucial for understanding its biological implications. These studies typically focus on:

  • Binding affinity: Assessing how well the compound interacts with specific biological targets or enzymes.
  • Mechanism of action: Investigating how the compound exerts its effects at a molecular level, particularly in relation to its biological activity.

Such studies are essential for determining the potential therapeutic uses of this compound and optimizing its efficacy.

Several compounds share structural similarities with 2-tert-Butyl-4-methyl-1,3-oxathiolan-5-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-tert-butyl-4-methylthiazoleContains a thiazole ringExhibits different biological activities compared to oxathiolanes
2-tert-butylthiazolidinoneSimilar five-membered ring structureKnown for its anti-inflammatory properties
4-Allyl-2-t-butyl-4-methyl-1,3-oxathiolan-5-oneContains an allyl groupPotentially enhanced reactivity due to double bond

These compounds illustrate the diversity within this class of chemicals while highlighting the unique characteristics of 2-tert-butyl-4-methyl-1,3-oxathiolan-5-one that may influence its reactivity and biological activity.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Exact Mass

174.07145086 g/mol

Monoisotopic Mass

174.07145086 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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